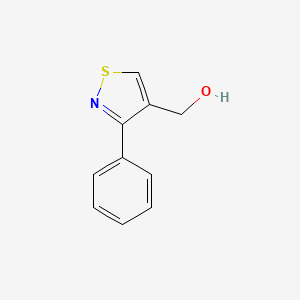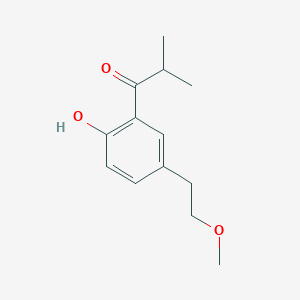
2-(6-Amino-1h-indol-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Amino-1h-indol-1-yl)acetic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound features an indole ring system substituted with an amino group at the 6-position and an acetic acid moiety at the 1-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-1h-indol-1-yl)acetic acid typically involves the construction of the indole ring followed by functionalization at specific positions. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes and optimized reaction conditions to achieve high yields and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, is common in the large-scale synthesis of these compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Amino-1h-indol-1-yl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
2-(6-Amino-1h-indol-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(6-Amino-1h-indol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
6-Bromoindole-1-acetic acid: A brominated derivative with different biological activities.
Indole-2-carboxylic acid: Another indole derivative with distinct properties.
Uniqueness
2-(6-Amino-1h-indol-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group at the 6-position and acetic acid moiety at the 1-position make it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H10N2O2 |
|---|---|
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
2-(6-aminoindol-1-yl)acetic acid |
InChI |
InChI=1S/C10H10N2O2/c11-8-2-1-7-3-4-12(6-10(13)14)9(7)5-8/h1-5H,6,11H2,(H,13,14) |
InChI-Schlüssel |
PEYBHYQSQNGVOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


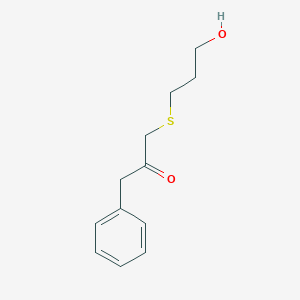
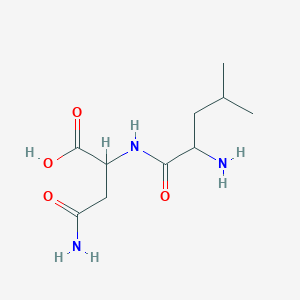
![8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15325858.png)


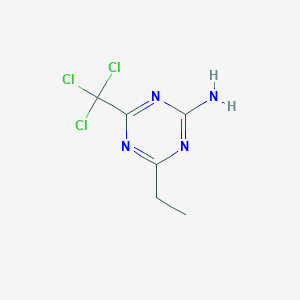

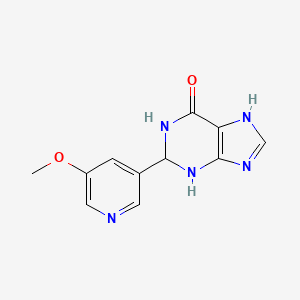
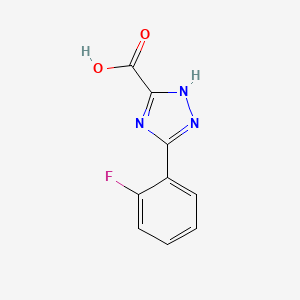
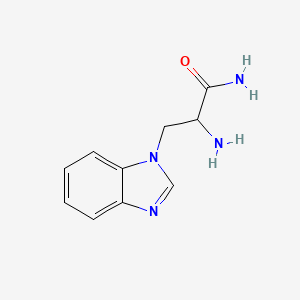
![8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B15325911.png)
